Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a pyrimidine ring substituted with chloro and fluorobenzylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-[(4-fluorobenzyl)thio]pyrimidine with methyl 2-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluorobenzylthio positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chloro-2-fluorobenzyl)thio]benzoate
- Methyl 2-[(4-fluorobenzyl)thio]benzoate
- Methyl 2-[(5-chloro-2-pyrimidinyl)amino]benzoate
Uniqueness
Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15ClFN3O3S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15ClFN3O3S/c1-28-19(27)14-4-2-3-5-16(14)24-18(26)17-15(21)10-23-20(25-17)29-11-12-6-8-13(22)9-7-12/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
VJBAVJOXUDAPON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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